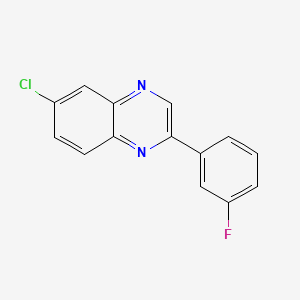
6-Chloro-2-(3-fluorophenyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(3-fluorophenyl)quinoxaline is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse pharmacological properties. This compound features a quinoxaline core substituted with a chlorine atom at the 6th position and a fluorophenyl group at the 2nd position. Quinoxalines are notable for their applications in medicinal chemistry, particularly due to their antimicrobial, antiviral, and anticancer activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3-fluorophenyl)quinoxaline typically involves the condensation of 3-fluoroaniline with 6-chloroquinoxaline-2-carbaldehyde. This reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, are often employed to minimize environmental impact .
化学反応の分析
Types of Reactions
6-Chloro-2-(3-fluorophenyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoxalines.
Substitution: Halogen substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
科学的研究の応用
6-Chloro-2-(3-fluorophenyl)quinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials, such as organic semiconductors and dyes
作用機序
The mechanism of action of 6-Chloro-2-(3-fluorophenyl)quinoxaline involves its interaction with various molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells. Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial DNA synthesis .
類似化合物との比較
Similar Compounds
2-Chloroquinoxaline: Lacks the fluorophenyl group, making it less potent in certain applications.
6-Bromo-2-(3-fluorophenyl)quinoxaline: Similar structure but with a bromine atom instead of chlorine, which can alter its reactivity and biological activity.
2,3-Dichloroquinoxaline: Contains two chlorine atoms, leading to different chemical properties and applications
Uniqueness
6-Chloro-2-(3-fluorophenyl)quinoxaline is unique due to the presence of both chlorine and fluorophenyl groups, which enhance its reactivity and biological activity. This combination makes it a valuable compound in medicinal chemistry and materials science .
特性
分子式 |
C14H8ClFN2 |
|---|---|
分子量 |
258.68 g/mol |
IUPAC名 |
6-chloro-2-(3-fluorophenyl)quinoxaline |
InChI |
InChI=1S/C14H8ClFN2/c15-10-4-5-12-13(7-10)17-8-14(18-12)9-2-1-3-11(16)6-9/h1-8H |
InChIキー |
DTGBLMGZJKTDAX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C2=CN=C3C=C(C=CC3=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



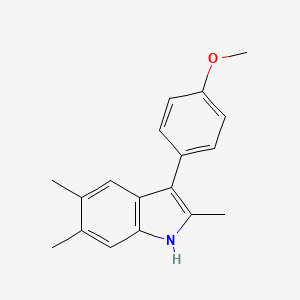
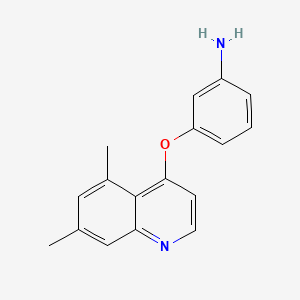

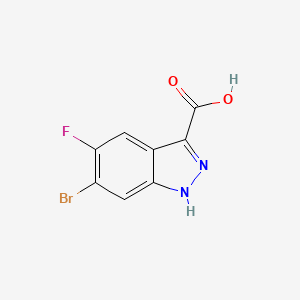
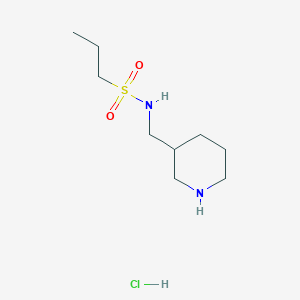
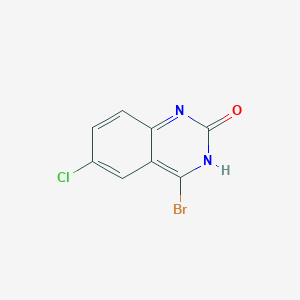

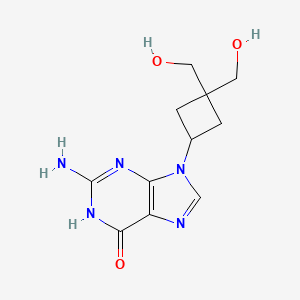
![(1-(4-Methoxyphenyl)-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11856058.png)
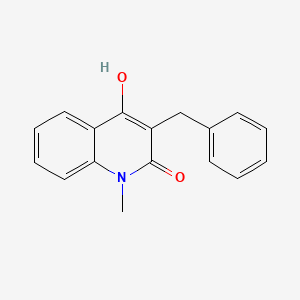


![4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11856096.png)
